L-THREONINE (4-13C,2,3-D2)

Metabolic Flux Analysis In Vivo Tracer Studies Enantiomer Purity

Uniform isotopic labeling generates intractable spectral crowding in NMR studies of large proteins. L-Threonine (4-13C,2,3-D2) eliminates this by delivering site-specific 13C (97 atom %) at the γ-methyl and D (96-98 atom %) at α/β positions, enabling isolated methyl-probe detection. • Validated on the 670 kDa proteasome complex via methyl-TROSY NMR • +3 Da mass shift for unambiguous GC/MS metabolic flux quantification • 98% chemical purity with high enantiomeric purity for reproducible tracer studies For research use only. Full isotopic enrichment certification provided.

Molecular Formula
Molecular Weight 122.12
Cat. No. B1579990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-THREONINE (4-13C,2,3-D2)
Molecular Weight122.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threonine (4-13C,2,3-D2) Overview


L-Threonine (4-13C,2,3-D2) is a highly specialized, stable isotope-labeled analog of the essential amino acid L-threonine . This compound is distinguished by the site-specific incorporation of a carbon-13 (13C) atom at the C-4 (γ-methyl) position and deuterium (D) atoms at the C-2 (α) and C-3 (β) positions, with a typical isotopic enrichment of 97 atom % 13C and 96-98 atom % D . As a research-use-only reagent, it serves as a critical molecular probe in advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic flux analysis, enabling precise tracking of molecular dynamics and biochemical transformations that are unobservable with its unlabeled counterpart .

Why L-Threonine (4-13C,2,3-D2) Cannot Be Substituted


The unique value of L-Threonine (4-13C,2,3-D2) lies in its precisely defined, site-specific isotopic pattern. Generic, unlabeled L-threonine is analytically invisible in complex biological matrices [1]. More critically, other labeled threonine variants, such as uniformly labeled L-Threonine-13C4 or L-Threonine-15N, provide fundamentally different and often less useful analytical information [2]. The specific placement of 13C and D atoms in L-Threonine (4-13C,2,3-D2) is engineered to answer specific research questions, such as tracking the fate of the threonine methyl group or reducing spectral complexity in NMR [3]. Substituting with an alternative label changes the mass shift, alters the isotopic distribution pattern, and can severely compromise the resolution, sensitivity, or even the feasibility of the intended assay, leading to ambiguous or uninterpretable data [4].

L-Threonine (4-13C,2,3-D2) Performance Evidence


Enantiomeric & Isotopic Purity Benchmark

The quantitative value of a stable isotope tracer is directly linked to its purity. Studies have established that for commercially available L-[1-13C]-threonine, an enantiomeric purity of 98.7% for the L-isomer is a critical benchmark for reliable in vivo flux measurements [1]. L-Threonine (4-13C,2,3-D2) is supplied with a comparable or higher standard, at a guaranteed chemical purity of 98% and isotopic enrichment of 97 atom % 13C and 96-98 atom % D . This high purity level ensures minimal analytical background noise and accurate calculation of fractional synthesis rates and metabolic fluxes, directly mirroring the validation criteria used in peer-reviewed tracer studies [1].

Metabolic Flux Analysis In Vivo Tracer Studies Enantiomer Purity

Site-Specific Labeling for Large Protein NMR

For NMR studies of large protein complexes (>100 kDa), uniformly labeled compounds like U-[13C,1H]-Thr generate complex, crowded spectra due to numerous protonated sites, often rendering analysis impossible [1]. The site-specific labeling strategy in L-Threonine (4-13C,2,3-D2) is designed to overcome this. By placing 13C only on the methyl group (C-4) and deuterating the C-2 and C-3 positions, this compound serves as a precursor for introducing isolated 13CH3 probes in an otherwise deuterated protein background. This approach is a direct application of established methods that have demonstrated the ability to produce high-quality 13C,1H correlation spectra from a 670 kDa proteasome complex, a feat that was not possible with samples prepared from commercially available uniformly labeled threonine [1].

Protein NMR Methyl-TROSY Site-Specific Labeling

GC/MS Detection Sensitivity for Isotopic Enrichment

The utility of a labeled compound in tracer studies is determined by the analytical sensitivity of its detection. A validated GC/MS method for a doubly labeled threonine ([(UC)-13C] and 15N) demonstrated a long-term reproducibility of approximately 0.09 Molar Percent Excess (MPE) and an intra-day repeatability of less than 0.05 MPE [1]. This class of analysis is directly applicable to L-Threonine (4-13C,2,3-D2). The specific +3 Da mass shift (from 13C and D2 substitution) enables its unambiguous detection and quantification by GC/MS even at very low enrichment levels, below 1.5 MPE, which is a critical requirement for tracing metabolic pathways with minimal perturbation of the biological system [1].

GC/MS Isotopic Enrichment Tracer Sensitivity

Position-Specific Isotope Tracers for Pathway Analysis

The need for position-specific labeling is validated by the natural intramolecular variation in 13C/12C ratios. Research has shown that the β- and γ- carbons of L-threonine can differ in their 13C/12C ratio by more than 20 ‰ [1]. Consequently, a tracer that labels only the methyl group (C-4) with 13C, like L-Threonine (4-13C,2,3-D2), provides a mechanism to selectively follow the fate of that specific carbon atom through metabolic pathways. This is in stark contrast to uniformly labeled or unlabeled threonine, where the isotopic signal from different positions is averaged and the fate of individual carbon atoms is masked [1].

Position-Specific Isotope Analysis Metabolic Pathway Tracing Isotopic Fingerprinting

L-Threonine (4-13C,2,3-D2) Application Scenarios


Methyl-TROSY NMR for Large Protein Assemblies

L-Threonine (4-13C,2,3-D2) is the optimal precursor for incorporating isolated 13CH3 probes at threonine residues in highly deuterated proteins. This site-specific labeling strategy is essential for overcoming the severe spectral crowding and rapid signal decay that plague uniformly labeled samples. The methodology has been proven to enable high-quality NMR data acquisition from a 670 kDa proteasome complex, a result unattainable with conventional U-[13C,1H]-Thr [1]. Procurement of this compound is a prerequisite for labs applying methyl-TROSY techniques to study the structure and dynamics of large protein assemblies, protein-nucleic acid complexes, and other challenging biomolecular systems [2].

Metabolic Flux Analysis and Isotope-Resolved Metabolomics

For researchers conducting precise metabolic flux analysis, L-Threonine (4-13C,2,3-D2) offers a distinct advantage. Its high isotopic purity (≥97 atom % 13C) and specific mass shift (+3 Da) enable sensitive and reproducible detection by GC/MS, even at enrichment levels below 1.5 MPE, as demonstrated for analogous threonine tracers [3]. The position-specific 13C label on the methyl group allows for the unambiguous tracking of this carbon atom through catabolic pathways, providing quantitative flux data (e.g., fractional contributions to glycine or 2-ketobutyrate) that are obscured when using uniformly labeled or unlabeled threonine [4]. This makes it a critical reagent for detailed studies of threonine metabolism, including its role as a dual redox substrate in pathogens [5].

In Vivo Tracer Studies for Nutrition and Metabolism

The validated high enantiomeric purity of L-Threonine (4-13C,2,3-D2), consistent with standards required for reliable in vivo flux calculations [4], makes it suitable for sophisticated tracer studies in animal models or cell culture. Its use minimizes analytical artifacts and ensures that the measured isotopic enrichment accurately reflects the underlying biological process. The site-specific labeling pattern is particularly valuable for distinguishing between different metabolic fates of the threonine molecule, such as its catabolism to glycine versus its conversion to 2-ketobutyrate, providing a level of mechanistic detail that enhances the study of nutrient utilization, amino acid requirements, and metabolic diseases [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-THREONINE (4-13C,2,3-D2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.